

BP14979 In Vivo Dopamine Receptor Occupancy: A Technical Guide

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Compound of Interest

Compound Name: BP14979

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo dopamine D2 and D3 receptor occupancy of **BP14979**, a novel dopamine D3 receptor partial agonist. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Introduction to BP14979

BP14979 is a selective dopamine D3 receptor partial agonist that has garnered significant interest for its potential therapeutic applications in conditions such as substance use disorders. [1] Its mechanism of action involves preferential binding to and partial activation of D3 receptors over D2 receptors.[1] Understanding the in vivo receptor occupancy profile of **BP14979** is crucial for dose selection in clinical trials and for elucidating its pharmacological effects. This document summarizes the key quantitative data, experimental protocols, and relevant biological pathways.

Pharmacological Profile

BP14979 exhibits a distinct binding and functional profile at human dopamine D2 and D3 receptors. In vitro studies have established its high affinity and partial agonist activity at the D3 receptor, with significantly lower affinity and antagonist behavior at the D2 receptor.[1]

Table 1: In Vitro Pharmacological Profile of **BP14979**[1]

| Parameter | Receptor | Value | Notes |
|------------------------------------|-------------------|--|---------------------------------------|
| Binding Affinity (K _i) | Human Dopamine D3 | ~1 nM | High affinity for the primary target. |
| Human Dopamine D2 | 192 nM | Demonstrates ~192-fold selectivity for D3 over D2 receptors. | |
| Functional Activity | Human Dopamine D3 | Partial Agonist | |
| Intrinsic Activity | Human Dopamine D3 | 32% ± 2.6% | Potent activation of the D3 receptor. |
| EC50 | Human Dopamine D3 | 0.7 ± 0.3 nM | |
| Human Dopamine D2 | Antagonist | Blocks or has no effect on D2 receptor activation. | |

Metabolites

BP14979 is metabolized in the body into two main metabolites:

- BP1.6239: An active metabolite.[\[1\]](#)
- BP1.6197: An inactive metabolite.[\[1\]](#)

In human studies, serum levels of the parent compound, **BP14979**, were found to be higher than its active metabolite, BP1.6239, with no significant increases in the inactive metabolite observed.[\[1\]](#)[\[2\]](#)

Human In Vivo Receptor Occupancy

The in vivo occupancy of dopamine D2 and D3 receptors by **BP14979** has been extensively characterized in healthy human subjects using Positron Emission Tomography (PET).[\[1\]](#)

Single-Dose Administration

Following a single oral dose, **BP14979** demonstrates a dose-dependent occupancy of both D3 and D2 receptors, with a clear preference for the D3 receptor.[1]

Table 2: Dopamine Receptor Occupancy 1 Hour After Single-Dose Administration of **BP14979**[1]

| Oral Dose (mg) | Mean D3 Receptor Occupancy (%) | Mean D2 Receptor Occupancy (%) |
|----------------|--------------------------------|--------------------------------|
| 1 | ~10% | Not significant |
| 3 | ~30% | ~5% |
| 10 | ~60% | ~25% |
| 30 | ~80% | ~50% |

Sub-chronic Dosing and Time-Course

Sub-chronic administration of **BP14979** confirms its preferential and sustained occupancy of D3 receptors. Notably, D3 receptor occupancy remains high even as plasma concentrations of the drug decrease, suggesting a longer residence time in the brain compared to the systemic circulation.[1]

Table 3: Dopamine D3 Receptor Occupancy with Sub-chronic Dosing of **BP14979** (10 mg b.i.d.)[1]

| Time Post-Last Dose | Mean D3 Receptor Occupancy (%) |
|---------------------|--------------------------------|
| 1 hour | ~80% |
| 12 hours | ~61% |

These findings suggest that a twice-daily (b.i.d.) dosing regimen may be optimal for maintaining high and persistent D3 receptor occupancy.[1]

Experimental Protocols

The primary data on **BP14979** in vivo receptor occupancy comes from a human PET study.^[1]
The following is a detailed summary of the methodology employed.

Study Design

- Participants: Healthy adult volunteers.^[1]
- Study Type: Open-label, dose-finding study.^[1]
- Dosing Regimens:
 - Single Dose: Participants received a single oral dose of 1, 3, 10, or 30 mg of **BP14979**.^[1]
 - Sub-chronic: Participants received a twice-daily (b.i.d.) or once-daily (q.d.) oral dose for 5-7 days.^[1]
- Imaging: PET scans were performed at 1, 12, or 24 hours after the final drug administration.^[1]

PET Imaging Protocol

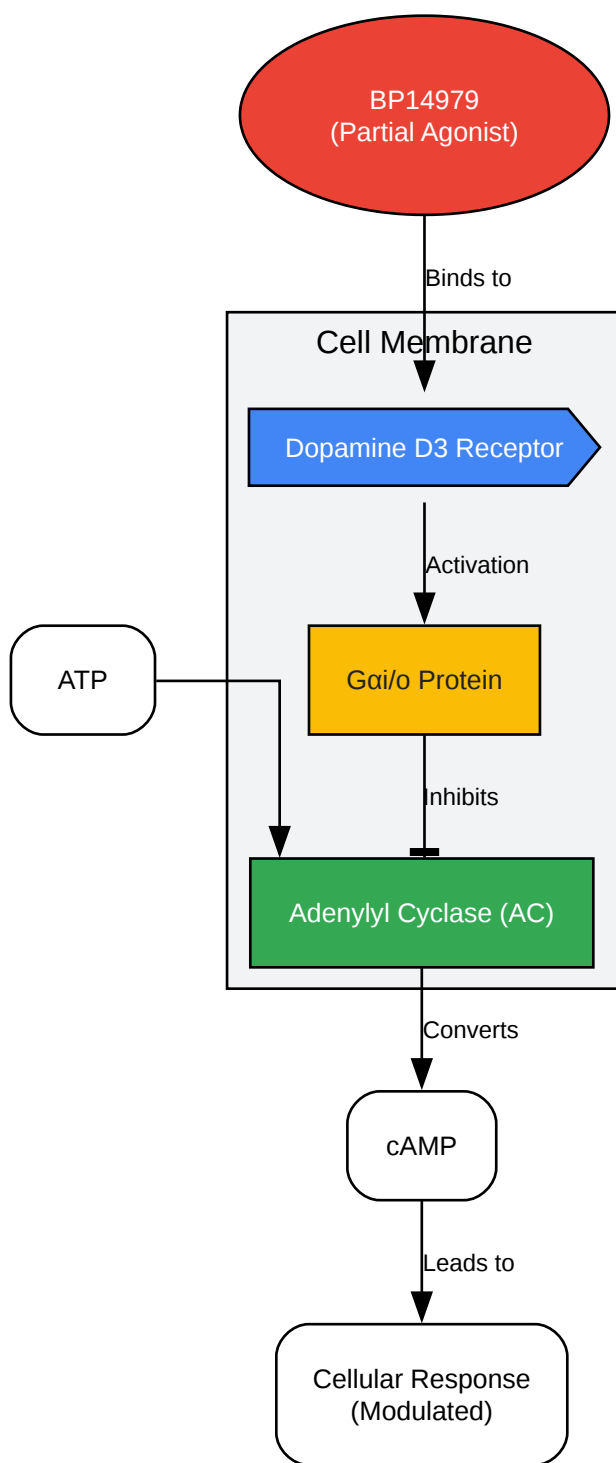
- Radioligand: [11C]-(+)-PHNO, an agonist radiotracer with high affinity for both D2 and D3 receptors, was used.^[1]
- Scanner: High-resolution PET scanner.
- Image Acquisition: Dynamic PET scans were acquired over a period of up to 120 minutes following the injection of [11C]-(+)-PHNO.^[1]
- Image Analysis:
 - Regions of Interest (ROIs): ROIs were defined for D3-rich areas (e.g., substantia nigra, globus pallidus) and D2-rich areas (e.g., caudate, putamen).
 - Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) was used to quantify radioligand binding potential (BPND), with the cerebellum serving as the reference region (assumed to have negligible specific binding).^[1]

- Occupancy Calculation: Receptor occupancy was calculated as the percentage reduction in BPND after drug administration compared to a baseline (drug-free) scan: Occupancy (%) = $[(BPND_Baseline - BPND_Post-dose) / BPND_Baseline] \times 100$

Visualizations

Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the G α i/o subunit. This initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP). As a partial agonist at D3 receptors, **BP14979** provides a modulated level of signal transduction compared to the full endogenous agonist, dopamine.

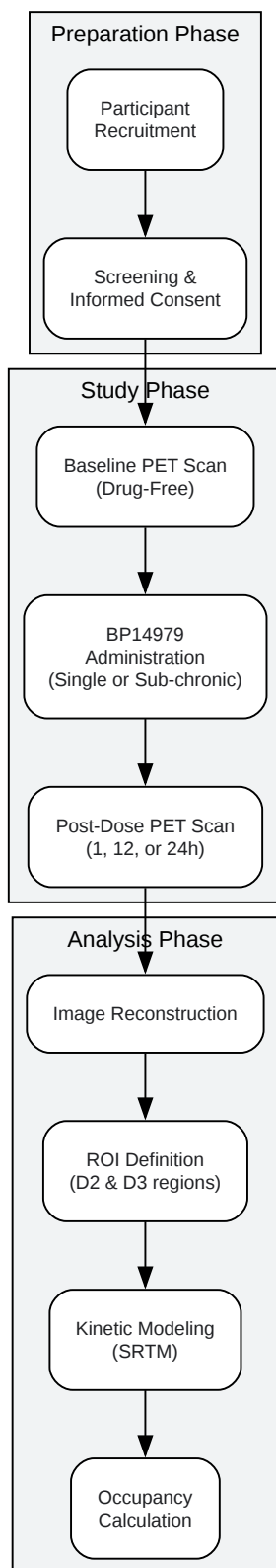


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BP14979 D3 Receptor Partial Agonist Signaling Pathway.

Experimental Workflow

The process of determining in vivo receptor occupancy involves several key steps, from participant recruitment to final data analysis.

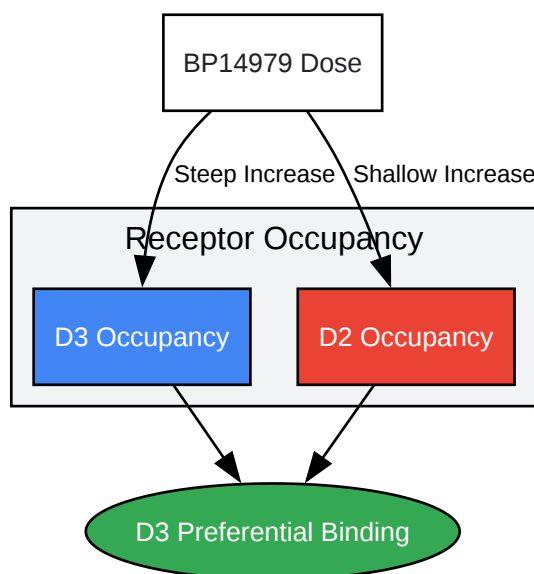


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Workflow for Human PET Receptor Occupancy Study.

Dose-Occupancy Relationship

The relationship between the administered dose of **BP14979** and the resulting occupancy at D2 and D3 receptors can be visualized to illustrate the compound's selectivity.



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Logical Relationship of **BP14979** Dose and Receptor Selectivity.

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References

- 1. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/25811111/)]
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